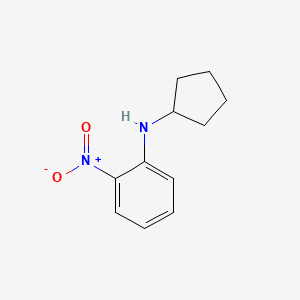

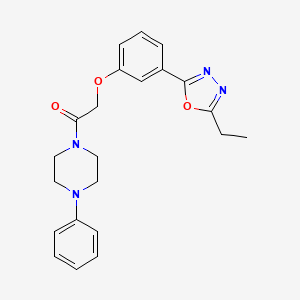

![molecular formula C17H14FN3O2 B2909276 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 946335-81-5](/img/structure/B2909276.png)

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the flow of electron density along the cyclocondensation reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine has been investigated .Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar structural motif with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, particularly if further research confirms its efficacy against specific viral strains.

Anti-inflammatory Properties

The indole scaffold is also associated with anti-inflammatory effects. By incorporating this structure, researchers have synthesized various derivatives that demonstrate enhanced anti-inflammatory responses . Therefore, “2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide” could be explored for its potential to treat inflammatory conditions.

Anticancer Applications

Compounds with indole cores are known to possess anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of new therapeutic agents . The compound may serve as a lead structure for the development of novel anticancer drugs.

Anti-HIV Effects

Indole derivatives have been studied for their anti-HIV activity. Given the structural similarities, “2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide” could be investigated for its potential to inhibit HIV replication or improve current treatment regimens .

Antioxidant Capabilities

The indole nucleus is associated with antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The compound could be evaluated for its ability to scavenge free radicals and confer protective effects .

Antimicrobial and Antitubercular Activity

Research has shown that indole derivatives can be effective against a broad spectrum of microbial and tubercular infections. This compound could be part of new treatments for bacterial infections, especially those resistant to current antibiotics .

Antidiabetic Potential

Indole-based compounds have been identified with antidiabetic activity. By influencing various metabolic pathways, they can contribute to the management of diabetes. The compound could be assessed for its role in glucose regulation and insulin sensitivity .

Antimalarial and Anticholinesterase Activities

Lastly, indole derivatives have been used in the treatment of malaria and in managing cholinesterase levels. These applications point to the potential of our compound in treating parasitic infections and neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of the compound is currently unknown. These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been shown to have dose- and time-dependent pharmacokinetics .

Result of Action

Similar compounds have been shown to have a wide range of biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .

properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-11-16(17(23)21-9-3-2-4-14(21)19-11)20-15(22)10-12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPXJPBEFIYGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

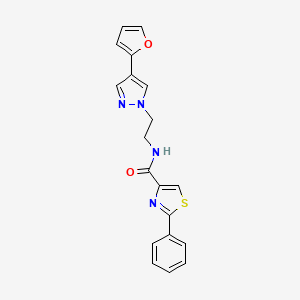

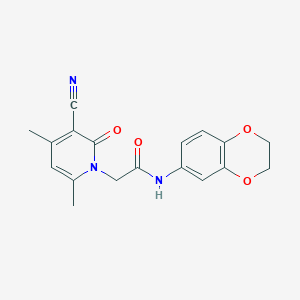

![N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2909195.png)

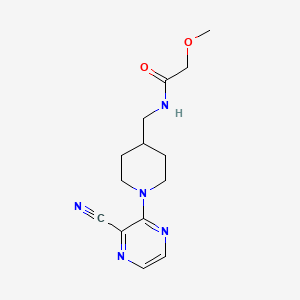

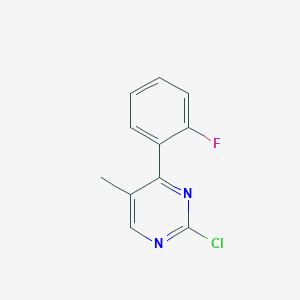

![1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide](/img/structure/B2909202.png)

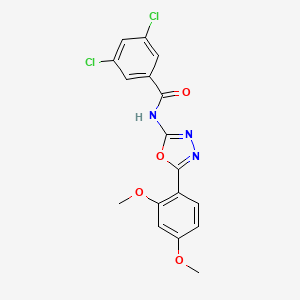

![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2909203.png)

![S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2909211.png)

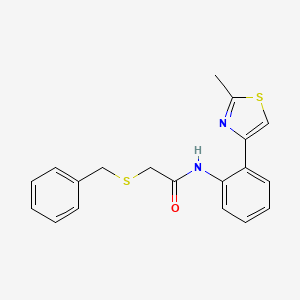

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2909216.png)